12-oxo-10Z-dodecenoic acid
CAS No.:
Cat. No.: VC1810985
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O3 |
|---|---|
| Molecular Weight | 212.28 g/mol |
| IUPAC Name | (Z)-12-oxododec-10-enoic acid |
| Standard InChI | InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h7,9,11H,1-6,8,10H2,(H,14,15)/b9-7- |
| Standard InChI Key | INMKWUNQKOWGEZ-CLFYSBASSA-N |
| Isomeric SMILES | C(CCCCC(=O)O)CCC/C=C\C=O |
| SMILES | C(CCCCC(=O)O)CCCC=CC=O |
| Canonical SMILES | C(CCCCC(=O)O)CCCC=CC=O |
Introduction
Chemical Structure and Properties
Molecular Identification
12-oxo-10Z-dodecenoic acid is a fatty acid derivative with specific stereochemistry. The "Z" designation in its name refers to the cis configuration of the double bond at the 10th carbon position . This compound has been cataloged in multiple chemical databases with specific identifiers that facilitate its precise identification and characterization.
The compound has several synonyms in scientific literature, including "(Z)-12-oxododec-10-enoic acid" and is registered in chemical databases such as ChEBI (CHEBI:137712) and LIPID MAPS Structure Database (LMFA01060094) . Its PubChem CID is 5312890, providing a standardized reference point for researchers . The presence of both a terminal aldehyde group and a carboxylic acid group gives this molecule distinct chemical reactivity patterns that differentiate it from other fatty acids.
Physical and Chemical Properties
12-oxo-10Z-dodecenoic acid possesses specific physicochemical properties that determine its behavior in biological systems and chemical reactions. These properties have been well-characterized through computational and experimental methods.
Table 1: Physicochemical Properties of 12-oxo-10Z-dodecenoic acid
The physical state of 12-oxo-10Z-dodecenoic acid is solid at standard temperature and pressure . The compound's relatively high number of rotatable bonds (10) suggests considerable conformational flexibility, which may influence its interactions with proteins and other biomolecules . Its moderate logP value of approximately 3 indicates a balance between hydrophilicity and lipophilicity, suggesting good membrane permeability while maintaining some water solubility .
Structural Representations
The chemical structure of 12-oxo-10Z-dodecenoic acid can be represented through various notations that capture its molecular architecture. These representations are valuable for computational analysis, database searches, and structure-activity relationship studies.
Several structural representation formats have been standardized for this compound:
These representations enable precise computational analysis of the molecule's properties and facilitate comparison with related compounds in chemical databases.
Isomers and Related Compounds
Structural Isomers
12-oxo-10Z-dodecenoic acid has several structural isomers that differ primarily in the configuration of the double bond or the position of functional groups. These isomers often display distinct biological activities and chemical reactivities.
A notable isomer is 12-oxo-10(E)-dodecenoic acid, also known as traumatin, which features the E (trans) configuration at the double bond instead of Z (cis) . This E-isomer has been commercially available with a purity of >98% and has been studied for its biological properties . The distinct stereochemistry at the double bond position results in different spatial arrangements of the molecule, potentially affecting its interaction with biological targets.
Another related compound identified in the literature is 9,12-dioxo-10(Z)-dodecenoic acid (Z5), which has been detected in lentil seed flour (Lens culinaris Medik.) as a product of linoleic acid peroxidation . This compound features an additional oxo group at position 9, distinguishing it from 12-oxo-10Z-dodecenoic acid.
There is also evidence of a hydroxylated variant, 10-dodecenoic acid, 9-hydroxy-12-oxo-, (10E), which incorporates a hydroxyl group at position 9 in addition to the aldehyde function at position 12. These structural variations create a family of related compounds with potentially diverse biological functions.
Biological Significance
Occurrence in Nature
12-oxo-10Z-dodecenoic acid has been studied in the context of plant biochemistry, where it appears to function as a signaling molecule or intermediate in fatty acid metabolism pathways. Research suggests that this compound and its isomers are derived from the oxidation of polyunsaturated fatty acids, particularly linoleic acid .
In lentil seed flour (Lens culinaris Medik.), the related compound 9,12-dioxo-10(Z)-dodecenoic acid was detected as a linoleic acid peroxidation product . This suggests that 12-oxo-10Z-dodecenoic acid may also be present in plant tissues as part of the oxylipin pathway, which produces signaling molecules involved in plant stress responses and development.
The presence of these oxylipins in plant tissues indicates their potential role in plant defense mechanisms and stress signaling, similar to other fatty acid derivatives like jasmonates.
Metabolic Pathways
The biosynthesis of 12-oxo-10Z-dodecenoic acid is linked to the oxylipin pathway, which involves the oxidation of polyunsaturated fatty acids. Current research indicates that this compound may be formed through the action of lipoxygenases (LOX) and hydroperoxide lyases (HPL), enzymes that participate in the conversion of linoleic acid to various oxidized derivatives .
Experimental evidence suggests that soybean lipoxygenase (LOX-1) and papaya hydroperoxide lyase (HPL CP-N) can be used in enzyme cascades to generate compounds similar to 12-oxo-10Z-dodecenoic acid . These enzymatic pathways represent important mechanisms for the production of signaling molecules in plants and potentially in other organisms.
The compound also serves as a substrate for transaminases, which can convert it to the corresponding amine derivative. Research has demonstrated that ω-transaminases from various bacterial sources, including Chromobacterium violaceum and Aquitalea denitrificans, can catalyze the conversion of 12-oxo-10Z-dodecenoic acid to 12-amino-10Z-dodecenoic acid .
Analytical Detection and Characterization
Spectroscopic Methods
The detection and structural confirmation of 12-oxo-10Z-dodecenoic acid and related compounds typically involves a combination of spectroscopic techniques. These methods provide complementary information about the compound's molecular structure and purity.
Mass spectrometry, particularly electron impact mass spectrometry (EI-MS), has been successfully employed for the detection of related compounds like 9,12-dioxo-10(Z)-dodecenoic acid in plant extracts . The technique often requires derivatization with reagents such as pentafluorobenzyl-hydroxylamine-hydrochloride to stabilize and enhance the detection of aldehyde groups .
Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's carbon skeleton and the spatial arrangement of atoms, which is crucial for confirming the Z-configuration of the double bond . Both ¹H-NMR and ¹³C-NMR data are valuable for structure elucidation of 12-oxo-10Z-dodecenoic acid and its derivatives.
Chromatographic Techniques
Gas chromatography (GC) and liquid chromatography (LC) are essential techniques for the isolation and quantification of 12-oxo-10Z-dodecenoic acid from complex biological matrices. These methods allow for the separation of the compound from similar fatty acids and their derivatives.
For gas chromatographic analysis, derivatization of the carboxylic acid group with diazomethane and protection of hydroxyl groups with N-methyl-N-trimethylsilyl-trifluoroacetamide has been reported for related compounds . This approach improves the compound's volatility and chromatographic behavior.
Liquid chromatography with evaporative light scattering detection (LC-ELSD) has been employed for the quantification of enzymatic conversion products in studies involving 12-oxo-dodecenoic acids . This technique is particularly useful for compounds lacking strong chromophores, such as many fatty acid derivatives.
Research Applications
Enzymatic Transformations
12-oxo-10Z-dodecenoic acid has been investigated as a substrate for various enzymatic transformations, highlighting its potential utility in biocatalysis and green chemistry applications. Research has focused particularly on its conversion to amino acid derivatives through transamination reactions.
Studies have demonstrated that ω-transaminases from various bacterial sources can catalyze the conversion of 12-oxo-10Z-dodecenoic acid to the corresponding amine, 12-amino-10Z-dodecenoic acid . Specifically, enzymes from Chromobacterium violaceum (TR CV), Paracoccus denitrificans (TR PD), and Aquitalea denitrificans (TR AD) have shown activity toward this substrate .
A notable achievement in this area is the development of a three-enzyme cascade system that converts linoleic acid to 12-aminododecenoic acid, with 12-oxo-10Z-dodecenoic acid as an intermediate . This cascade incorporates:
-
Soybean lipoxygenase (LOX-1)
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Papaya hydroperoxide lyase (HPL CP-N)
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ω-transaminase from a bacterial source
This enzymatic sequence achieved up to 12% conversion of linoleic acid to 12-aminododecenoic acid, demonstrating the feasibility of multi-step enzymatic transformations involving 12-oxo-10Z-dodecenoic acid .
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